molecular formula C8H5I2N3OS B13079009 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B13079009
M. Wt: 445.02 g/mol
InChI Key: HCWJIMFTLFFGPM-UHFFFAOYSA-N
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Description

1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound featuring a thiazole core linked to a 4,5-diiodoimidazole moiety and an acetyl group.

Properties

Molecular Formula

C8H5I2N3OS

Molecular Weight

445.02 g/mol

IUPAC Name

1-[4-(4,5-diiodoimidazol-1-yl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C8H5I2N3OS/c1-4(14)8-12-5(2-15-8)13-3-11-6(9)7(13)10/h2-3H,1H3

InChI Key

HCWJIMFTLFFGPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CS1)N2C=NC(=C2I)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the thiazole ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various types of chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities References
Target Compound C₈H₅I₂N₃OS 467.98 4,5-Diiodoimidazole, acetyl High halogen content; potential antimicrobial activity (inferred)
1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one C₁₁H₈Cl₂N₂O 255.10 4,5-Dichloroimidazole, acetyl Lower MW; reduced halogen bonding capacity
2-Acetyl-4-methylthiazole C₆H₇NOS 141.19 Methylthiazole, acetyl Soluble in organic solvents; used in flavoring
1-(4-Chlorophenyl)ethan-1-one hydrazone derivative C₁₈H₁₉ClN₄ 326.83 Chlorophenyl, hydrazone Antifungal/antibacterial applications
[3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] (C1) C₃₃H₂₂N₈ 554.59 Diphenylimidazole, triazole Broad-spectrum antimicrobial activity

Key Comparisons:

This enhances interactions with biological targets, such as enzymes or DNA, but may reduce aqueous solubility due to increased hydrophobicity . In contrast, the dichloro analog (C₁₁H₈Cl₂N₂O) exhibits lower molecular weight and higher solubility in polar solvents, making it more suitable for pharmaceutical formulations .

Structural Hybridization :

  • The acetyl-thiazole-imidazole scaffold is distinct from triazole derivatives (e.g., compound C1 in Table 1), which show broader antimicrobial activity due to their triazole ring’s ability to chelate metal ions or disrupt microbial membranes .
  • Hydrazone derivatives (e.g., C₁₈H₁₉ClN₄) leverage the –NH– group for hydrogen bonding, enhancing antifungal activity against Candida spp. and Aspergillus spp. .

Synthetic Accessibility: The target compound’s synthesis likely requires iodination steps, which are more complex and costly compared to chlorination or alkylation used in analogs like 2-acetyl-4-methylthiazole . Triazole derivatives (e.g., C1) are synthesized via one-pot condensation of aldehydes, benzil, and diamino-triazoles, a method adaptable to diverse substituents but requiring CAN catalysis .

Physicochemical Properties :

  • Solubility : The diiodo-substituted compound is expected to have lower water solubility than its dichloro or methylthiazole analogs due to iodine’s hydrophobicity. This aligns with trends observed in aryl alkyl ketones, where halogen size inversely correlates with aqueous solubility .
  • Thermal Stability : Iodine’s heavy-atom effect may improve thermal stability compared to lighter halogens, as seen in related imidazole derivatives .

Biological Activity :

  • While direct bioactivity data for the target compound are unavailable, structurally related imidazole-thiazole hybrids (e.g., compounds 4a-j in ) exhibit antitumor and antimicrobial properties. The diiodo substitution could enhance cytotoxicity via DNA intercalation or topoisomerase inhibition .
  • Triazole-imidazole hybrids (e.g., C1) demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that the target compound’s activity could be modulated by optimizing halogen substitution .

Research Findings and Implications

  • Crystallography Challenges : Heavy iodine atoms complicate single-crystal X-ray diffraction analysis, necessitating advanced software like SHELXL or WinGX for structure refinement .
  • Drug Design : The compound’s halogen-rich structure makes it a candidate for radiopharmaceuticals or contrast agents, leveraging iodine’s radiopacity .

Biological Activity

1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a novel compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a unique combination of imidazole and thiazole moieties, which are known for their diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8I2N4S\text{C}_{10}\text{H}_{8}\text{I}_{2}\text{N}_{4}\text{S}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anticancer, and antiparasitic properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. A study by Jain et al. demonstrated that derivatives of imidazole showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of halogen substitutions, like the diiodo group in this compound, may enhance its efficacy by increasing lipophilicity and altering membrane permeability.

Anticancer Potential

Thiazole derivatives have been reported to possess anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, thiazole derivatives targeting the Pin1 protein have shown promise in reducing tumor growth . The structural features of this compound suggest it may similarly interact with key proteins or enzymes involved in cancer pathways.

Antiparasitic Activity

The hybridization of imidazole and thiazole structures has been linked to antiparasitic effects. Compounds derived from these scaffolds have demonstrated activity against Leishmania species, suggesting potential for developing new antileishmanial agents . The mechanism may involve disruption of parasite metabolism or interference with cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growthJain et al.
AnticancerPin1 ProteinReduced cell proliferationZhao et al.
AntiparasiticLeishmania speciesInhibition of growthScience.gov

Case Study 1: Antimicrobial Efficacy

In a comparative study, various imidazole derivatives were synthesized and tested against common bacterial strains. The results indicated that the introduction of halogen groups significantly enhanced antimicrobial activity compared to non-halogenated counterparts.

Case Study 2: Anticancer Mechanisms

A series of thiazole derivatives were evaluated for their effects on cancer cell lines. The study found that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against specific cancer types, indicating potent anticancer activity.

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